4,6-Dichloro-3-(3-chlorophenyl)pyridazine
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Overview
Description
4,6-Dichloro-3-(3-chlorophenyl)pyridazine is a chemical compound with the molecular formula C10H5Cl3N2 and a molecular weight of 259.52 g/mol . This compound is characterized by the presence of three chlorine atoms and a pyridazine ring, making it a significant molecule in various chemical and biological research applications .
Preparation Methods
The synthesis of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine typically involves the reaction of 3-chlorobenzonitrile with hydrazine hydrate, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve bulk synthesis techniques, ensuring the compound’s availability for large-scale applications .
Chemical Reactions Analysis
4,6-Dichloro-3-(3-chlorophenyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or other compounds to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,6-Dichloro-3-(3-chlorophenyl)pyridazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemicals for industrial applications
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4,6-Dichloro-3-(3-chlorophenyl)pyridazine can be compared with other similar compounds, such as:
4,6-Dichloro-3-phenylpyridazine: Lacks the additional chlorine atom on the phenyl ring.
3,5-Dichloro-4-(3-chlorophenyl)pyridazine: Has a different substitution pattern on the pyridazine ring.
4,6-Dichloro-3-(4-chlorophenyl)pyridazine: The chlorine atom on the phenyl ring is in a different position.
Properties
IUPAC Name |
4,6-dichloro-3-(3-chlorophenyl)pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-3-1-2-6(4-7)10-8(12)5-9(13)14-15-10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJPVYRLVRCSKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(C=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426290 |
Source
|
Record name | 4,6-Dichloro-3-(3-chlorophenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-04-1 |
Source
|
Record name | 4,6-Dichloro-3-(3-chlorophenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-3-(3-chlorophenyl)pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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